Desacetyl Acetaminophen Glutathione

Übersicht

Beschreibung

Desacetyl Acetaminophen Glutathione is a synthetic compound derived from acetaminophen and glutathione. It is known for its pharmacological activities, including anti-inflammatory, detoxifying, and antioxidant properties . This compound is a white to pale yellow crystalline powder with good solubility and is used in various therapeutic applications to enhance liver antioxidant capacity and reduce free radical generation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Desacetyl Acetaminophen Glutathione is synthesized through a chemical reaction between acetaminophen and glutathione. The process involves the formation of a conjugate by combining these two molecules under controlled conditions . The reaction typically requires a catalyst and specific temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process includes steps such as mixing, heating, and purification to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions: Desacetyl Acetaminophen Glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activities and stability.

Common Reagents and Conditions:

Oxidation: This reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to modify the compound’s structure.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed: The primary products formed from these reactions include modified versions of this compound with altered pharmacological properties. These modifications can enhance the compound’s efficacy and stability .

Wissenschaftliche Forschungsanwendungen

Biochemical Mechanisms and Toxicity

Inhibition of Glutathione Reductase

Research indicates that APAP-SG can inhibit glutathione reductase (GR), an enzyme crucial for maintaining the balance of reduced glutathione (GSH) in cells. A study demonstrated that the APAP-SG conjugate significantly reduced GR activity in both yeast and rat hepatocyte models, suggesting that APAP-SG may contribute to the toxic effects associated with acetaminophen overdose by depleting cellular GSH levels and impairing antioxidant defenses .

Glutathione Depletion and Cytotoxicity

The depletion of GSH is a critical factor in the cytotoxicity of acetaminophen. In primary cultures of rat hepatocytes, exposure to acetaminophen led to a time- and dose-dependent decrease in GSH levels, which correlated with cell damage as evidenced by lactate dehydrogenase (LDH) leakage . This highlights the role of APAP-SG in mediating hepatotoxic effects through GSH depletion.

Implications in Respiratory Health

Effects on Pulmonary Macrophages

APAP-SG has been studied for its effects on human alveolar macrophages and type II pneumocytes. Acetaminophen exposure resulted in a significant decrease in intracellular GSH levels in these cells, which may contribute to increased susceptibility to respiratory diseases such as asthma. The modulation of cytokine production by acetaminophen further implicates APAP-SG in inflammatory responses within the lungs .

Potential Therapeutic Applications

Antioxidant Properties

Despite its association with toxicity, there is emerging evidence suggesting that APAP-SG may possess antioxidant properties under certain conditions. By replenishing GSH levels or mitigating oxidative stress, APAP-SG could potentially serve as a therapeutic agent in conditions characterized by oxidative damage. The relationship between GSH levels and disease severity in conditions like COVID-19 underscores the need for further investigation into the therapeutic potential of APAP-SG .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications and implications of desacetyl acetaminophen glutathione:

| Study | Findings | Implications |

|---|---|---|

| Roušar et al. (2009) | APAP-SG inhibits glutathione reductase activity significantly | Suggests potential role in acetaminophen toxicity |

| Publication on Hepatocyte Toxicity | Acetaminophen causes GSH depletion linked to cytotoxicity | Highlights risk factors for liver damage |

| Study on Pulmonary Cells | Decreased GSH levels and altered cytokine production observed | Links acetaminophen use to respiratory health issues |

| Commentary on COVID-19 | Discusses GSH depletion's role in exacerbating COVID-19 severity | Proposes APAP-SG's potential therapeutic role |

Wirkmechanismus

Desacetyl Acetaminophen Glutathione exerts its effects through several mechanisms:

Antioxidant Activity: The compound enhances the liver’s antioxidant capacity by increasing glutathione levels, which helps neutralize free radicals and reduce oxidative stress.

Detoxification: It aids in the detoxification of harmful substances by conjugating with reactive metabolites, making them more water-soluble and easier to excrete.

Anti-inflammatory Effects: this compound reduces inflammation by modulating the activity of inflammatory mediators and enzymes.

Vergleich Mit ähnlichen Verbindungen

Acetaminophen Glutathione: A conjugate of acetaminophen and glutathione, similar in structure but with different pharmacological properties.

N-acetylcysteine: A precursor to glutathione, used to replenish glutathione levels in the body.

Glutathione: A tripeptide with antioxidant properties, used in various therapeutic applications.

Uniqueness: Desacetyl Acetaminophen Glutathione is unique due to its specific combination of acetaminophen and glutathione, which provides enhanced pharmacological activities compared to its individual components. Its ability to modulate oxidative stress, detoxify harmful substances, and reduce inflammation makes it a valuable compound in scientific research and therapeutic applications .

Biologische Aktivität

Desacetyl acetaminophen glutathione (APAP-SG) is a conjugate formed during the metabolism of acetaminophen (paracetamol), particularly in the context of its detoxification pathways. Understanding the biological activity of this compound is crucial due to its implications in acetaminophen toxicity and antioxidant defense mechanisms.

The primary biological activity of this compound revolves around its interaction with glutathione reductase (GR), an enzyme critical for maintaining cellular redox homeostasis. Research indicates that APAP-SG can inhibit GR activity, leading to decreased levels of reduced glutathione (GSH) within cells, which is essential for combating oxidative stress.

- Inhibition of Glutathione Reductase : A study demonstrated that APAP-SG significantly inhibited GR activity in both yeast and rat hepatocyte models. The enzyme activity was reduced to approximately 52.7% and 48.1% of control levels at a concentration of 2.96 mM, indicating a dose-dependent relationship between APAP-SG concentration and GR inhibition .

2.1 Glutathione Depletion

Acetaminophen, through its metabolites including APAP-SG, has been shown to decrease intracellular GSH levels significantly. In vitro studies revealed that exposure to acetaminophen resulted in a reduction of GSH in human pulmonary macrophages and type II pneumocytes by up to 53% and 34%, respectively, at clinically relevant concentrations .

2.2 Cytokine Modulation

The depletion of GSH by acetaminophen and its metabolites may also affect the production of pro-inflammatory cytokines. For instance, a study found that acetaminophen reduced the secretion of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in macrophages, which could have implications for inflammatory responses in conditions like asthma .

3. Case Studies

Several case studies have highlighted the clinical relevance of GSH depletion linked to acetaminophen use:

- COVID-19 Correlation : Observations from patients indicated that those with lower GSH levels experienced more severe symptoms when infected with SARS-CoV-2. This suggests that maintaining adequate GSH levels may be crucial for mitigating oxidative stress during viral infections .

- Asthma Morbidity : Epidemiological studies have suggested a potential link between frequent acetaminophen use and increased asthma morbidity, possibly due to impaired antioxidant defenses resulting from GSH depletion .

4.1 In Vitro Studies

- A detailed investigation into the effects of APAP-SG on GR revealed significant inhibition at various concentrations, suggesting that even therapeutic doses could lead to detrimental effects on antioxidant capacity .

4.2 Clinical Implications

- Long-term exposure to therapeutic doses of acetaminophen has been associated with reduced serum antioxidant capacity, as evidenced by a study where participants showed decreased GSH levels after prolonged use .

5. Summary Table

| Study | Findings | Concentration | Effect on GR Activity |

|---|---|---|---|

| Roušar et al., 2009 | Inhibition of GR in yeast and rat hepatocytes | 2.96 mM | Reduced to 52.7% (yeast), 48.1% (rat hepatocytes) |

| Estévez et al., 1994 | GSH depletion in pulmonary macrophages | 0.05 - 1 mM | Up to 53% decrease in GSH |

| Polonikov et al., 2020 | Correlation with COVID-19 severity | N/A | Low GSH linked to severe symptoms |

Eigenschaften

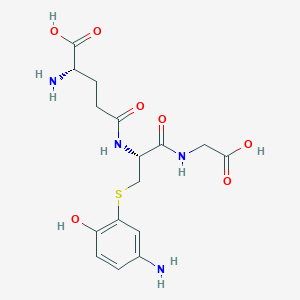

IUPAC Name |

(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIOCFGATFKYGA-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926488 | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129762-76-1 | |

| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.